(2-Chlorophenyl)diphenylmethanol

Description

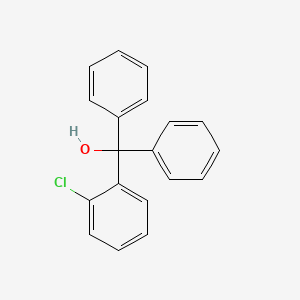

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVAHLGKTSPDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305489 | |

| Record name | (2-Chlorophenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66774-02-5 | |

| Record name | (2-Chlorophenyl)diphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66774-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Chlorophenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

CAS Number: 66774-02-5

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol, a triarylmethanol derivative, is a compound of significant interest in pharmaceutical research and development. Primarily recognized as a key intermediate and a known impurity in the synthesis of the widely used antifungal agent, Clotrimazole, this molecule also exhibits intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, encompassing its chemical and physical properties, synthesis methodologies, analytical techniques, and its established biological and pharmacological profile.

Chemical and Physical Properties

(2-Chlorophenyl)diphenylmethanol is a white to off-white crystalline solid. Its chemical structure consists of a central methanol carbon atom bonded to a 2-chlorophenyl group and two phenyl groups. This structure contributes to its lipophilic nature and its specific physical and chemical characteristics.

Table 1: Physicochemical Properties of (2-Chlorophenyl)diphenylmethanol

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅ClO | [4][5] |

| Molecular Weight | 294.77 g/mol | [4][5] |

| Melting Point | 91-92 °C | |

| Boiling Point | 447.6 °C at 760 mmHg | |

| Density | 1.216 g/cm³ | |

| LogP | 4.62 | [6] |

| pKa | 12.36 ± 0.29 (Predicted) | [6] |

Synonyms: o-Chlorophenyldiphenylmethanol, (o-Chlorophenyl)diphenylmethanol, Clotrimazole EP Impurity A.[1][3]

Synthesis and Experimental Protocols

(2-Chlorophenyl)diphenylmethanol is primarily synthesized as a precursor to Clotrimazole. The most common synthetic route involves a Grignard reaction.

Grignard Reaction Synthesis

A typical synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate ester or ketone.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Methyl 2-Chlorobenzoate: The Grignard reagent is cooled to 0°C, and a solution of methyl 2-chlorobenzoate in anhydrous diethyl ether is added dropwise.

-

Reaction with Benzophenone: Alternatively, 1-Chloro-2-iodobenzene can be reacted with (trimethylsilyl)methylmagnesium chloride, followed by the addition of benzophenone.[7]

-

Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as acetic acid or by column chromatography.

Role in Clotrimazole Synthesis

(2-Chlorophenyl)diphenylmethanol is a direct precursor to Clotrimazole. The synthesis involves the chlorination of the hydroxyl group followed by substitution with imidazole.

Experimental Protocol: Conversion to Clotrimazole

-

Chlorination: (2-Chlorophenyl)diphenylmethanol is dissolved in a suitable solvent like toluene. A chlorinating agent, such as thionyl chloride, is added, often with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to facilitate the conversion to (2-chlorophenyl)diphenylchloromethane.[8]

-

Condensation with Imidazole: The resulting chlorinated intermediate, without isolation, is then reacted with imidazole in the presence of a base, such as triethylamine, to yield Clotrimazole.[8]

-

Purification: The final product, Clotrimazole, is then purified by crystallization.

Analytical Methods

As a pharmaceutical impurity and intermediate, the accurate analysis of (2-Chlorophenyl)diphenylmethanol is crucial. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

Table 2: Analytical Techniques for (2-Chlorophenyl)diphenylmethanol

| Technique | Details |

| HPLC | Used for purity assessment and as a reference standard for Clotrimazole analysis.[1] |

| GC-MS | Provides structural confirmation and can be used for impurity profiling.[4] |

| NMR Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation and confirmation.[9] |

| IR Spectroscopy | To identify functional groups present in the molecule.[9] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern.[9] |

Experimental Protocol: HPLC Analysis

A standard HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity.

Biological Activity and Applications

While primarily known as a Clotrimazole impurity, (2-Chlorophenyl)diphenylmethanol exhibits its own biological effects.

Antifungal Activity

It is described as an antifungal drug that functions by blocking calcium ionophores in fungal cells.[5] This mechanism disrupts calcium homeostasis, which is essential for fungal growth and virulence.

Calcium Channel Blocker

(2-Chlorophenyl)diphenylmethanol is characterized as a weak calcium channel blocker.[10][11] This activity is likely responsible for some of its observed pharmacological effects.

Inhibition of Slow Afterhyperpolarization (sIHP)

It has been identified as an inhibitor of the slow afterhyperpolarization (sIHP) in neurons, with an IC₅₀ of 1-2 μM.[10][11] The sIHP is a key regulator of neuronal excitability, and its inhibition can lead to increased neuronal firing.

Toxicology and Safety

(2-Chlorophenyl)diphenylmethanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][12] It may also cause respiratory irritation.[4][12]

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]

Conclusion

(2-Chlorophenyl)diphenylmethanol is a molecule with a dual identity. It is an essential building block in the industrial synthesis of the antifungal drug Clotrimazole, and its presence as an impurity necessitates robust analytical monitoring. Concurrently, its own modest biological activities as an antifungal agent and a modulator of ion channels present potential avenues for further investigation in drug discovery and pharmacology. This guide has provided a detailed technical overview to support researchers and scientists in their work with this compound.

References

- 1. (2-Chlorophenyl)diphenylmethanol | LGC Standards [lgcstandards.com]

- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Chlorophenyl)diphenylmethanol | 66774-02-5 | FC162386 [biosynth.com]

- 6. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL|66774-02-5|lookchem [lookchem.com]

- 7. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

- 9. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL(66774-02-5) 1H NMR [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. It serves as a crucial intermediate in pharmaceutical synthesis, a reference standard for impurity analysis, and a bioactive compound with notable antifungal and calcium channel blocking properties.

Physicochemical Properties

(2-Chlorophenyl)diphenylmethanol, also known as o-Chlorotriphenylmethanol or Clotrimazole Related Compound A, is a triarylmethanol compound. Its core structure consists of a central carbon atom bonded to a hydroxyl group, two phenyl groups, and a 2-chlorophenyl group. This structure dictates its physicochemical characteristics and biological activities.

Quantitative data for the compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 294.77 g/mol | [1] |

| Molecular Formula | C₁₉H₁₅ClO | [1] |

| CAS Number | 66774-02-5 | [1] |

| Melting Point | 84-92 °C | [2] |

| Appearance | White Solid | |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |

| Storage Temperature | 2-8°C | [1] |

| XLogP3 | 4.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Synthesis and Preparation

(2-Chlorophenyl)diphenylmethanol is primarily synthesized via Grignard reactions. The following protocols outline common laboratory and industrial methods for its preparation.

Experimental Protocol: Grignard Reaction Synthesis

This protocol describes a common laboratory-scale synthesis using a Grignard reagent prepared from bromobenzene which then reacts with 2-chlorobenzophenone.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

2-Chlorobenzophenone (ketone starting material)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: Add magnesium turnings to a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere. Add a solution of bromobenzene in anhydrous ether/THF dropwise to initiate the reaction. The mixture is typically stirred and refluxed to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Ketone: Dissolve 2-chlorobenzophenone in anhydrous ether/THF and add it dropwise to the prepared Grignard reagent at room temperature. The reaction mixture is then stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (2-Chlorophenyl)diphenylmethanol can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development and Research

(2-Chlorophenyl)diphenylmethanol is a versatile molecule with several key applications in the pharmaceutical industry and biomedical research.

Intermediate in Clotrimazole Synthesis

The primary industrial use of (2-Chlorophenyl)diphenylmethanol is as a direct precursor in the synthesis of Clotrimazole, a widely used broad-spectrum antifungal medication.

This two-step process involves the chlorination of the hydroxyl group followed by condensation with imidazole. The following is a representative industrial method.[4]

Step 1: Chlorination of (2-Chlorophenyl)diphenylmethanol

-

Charge a reactor with toluene and (2-Chlorophenyl)diphenylmethanol. Stir until all solids are dissolved.

-

Add N,N-dimethylformamide (DMF) as a catalyst, followed by a small initial amount of thionyl chloride.

-

Heat the mixture to 60-65°C to initiate the reaction.

-

Once initiated, add the remaining thionyl chloride dropwise, maintaining the temperature below 65°C.

-

After the addition is complete, continue stirring at 60-65°C for approximately 2 hours to ensure the reaction goes to completion. The resulting product is (2-chlorophenyl)diphenylchloromethane in a toluene solution. This intermediate is often used directly in the next step without purification.[4]

Step 2: Condensation with Imidazole

-

To the toluene solution containing (2-chlorophenyl)diphenylchloromethane, add solid imidazole under a nitrogen atmosphere.

-

Add triethylamine dropwise to the mixture, controlling the temperature to below 35°C. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

After addition, stir the mixture at 20-30°C for 1 hour.

-

Heat the reaction to 40-50°C and maintain this temperature for 2 hours.

-

Upon completion, the reaction mixture is cooled, filtered, and washed to isolate the crude Clotrimazole, which is then purified.

Caption: Workflow for the synthesis of Clotrimazole.

Biological Activity

Beyond its role as a synthetic intermediate, (2-Chlorophenyl)diphenylmethanol exhibits intrinsic biological activity.

The compound itself is an antifungal agent that acts by blocking the function of calcium ionophores in fungal cells. It has demonstrated efficacy against a range of filamentous fungi, including Aspergillus fumigatus and Candida albicans.[1]

(2-Chlorophenyl)diphenylmethanol is recognized as a weak calcium (Ca²⁺) channel blocker.[5] It inhibits the slow afterhyperpolarization (sIᴬᴴᴾ) with an IC₅₀ value in the range of 1-2 μM.[5] This mechanism involves blocking the influx of extracellular calcium into the cell, a process critical for many cellular signaling pathways. This property makes it a useful tool compound for studying calcium signaling and a potential scaffold for developing novel therapeutic agents.

Caption: Mechanism as a calcium channel blocker.

Reference Standard

In the context of Clotrimazole production, (2-Chlorophenyl)diphenylmethanol is considered a process impurity and a degradation product. Therefore, highly purified forms are used as certified reference standards in analytical chemistry to quantify its presence in the final drug product, ensuring the safety and purity of the medication.

Conclusion

(2-Chlorophenyl)diphenylmethanol is a compound of considerable importance in the pharmaceutical sciences. Its primary role as a key starting material for the synthesis of the antifungal drug Clotrimazole is well-established. Furthermore, its own biological activities as an antifungal agent and a calcium channel blocker make it a valuable subject for further research and a potential lead for new drug discovery efforts. For quality control and analytical scientists, it is an indispensable reference standard. This guide provides the foundational technical information required for professionals working with this versatile molecule.

References

- 1. (2-Chlorophenyl)diphenylmethanol | 66774-02-5 | FC162386 [biosynth.com]

- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]

- 3. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis of (2-Chlorophenyl)diphenylmethanol from Benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Chlorophenyl)diphenylmethanol, a key intermediate and a known impurity in the production of the antifungal agent Clotrimazole. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document furnishes a detailed experimental protocol, a summary of quantitative data, and explores the relevance of this compound in the context of drug development, including its interaction with biological signaling pathways.

Introduction

(2-Chlorophenyl)diphenylmethanol, also known as o-Chlorotriphenylmethanol, is a tertiary alcohol with the chemical formula C₁₉H₁₅ClO. Its significance in the pharmaceutical industry primarily stems from its role as a crucial precursor and a designated impurity (Impurity A) in the synthesis of Clotrimazole, a broad-spectrum antimycotic agent. The presence and concentration of this impurity are critical quality attributes in the manufacturing of the final drug product. Furthermore, (2-Chlorophenyl)diphenylmethanol and its analogues have been investigated for their own biological activities, including as weak calcium channel blockers.

This guide focuses on the prevalent method for its synthesis: the nucleophilic addition of a Grignard reagent, specifically 2-chlorophenylmagnesium bromide, to benzophenone. This reaction is a classic example of the Grignard synthesis of a tertiary alcohol from a ketone.

Synthesis via Grignard Reaction

The core of the synthesis involves the reaction of a Grignard reagent, formed from a 2-chlorinated aromatic halide and magnesium, with the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.

Reaction Scheme:

-

Formation of the Grignard Reagent: 2-Chlorobromobenzene + Mg → 2-Chlorophenylmagnesium bromide

-

Addition to Benzophenone: 2-Chlorophenylmagnesium bromide + Benzophenone → Magnesium (2-chlorophenyl)diphenylmethoxide

-

Acidic Workup: Magnesium (2-chlorophenyl)diphenylmethoxide + H₃O⁺ → (2-Chlorophenyl)diphenylmethanol

Experimental Protocol

The following is a representative experimental protocol for the synthesis of (2-Chlorophenyl)diphenylmethanol. Note: This procedure is adapted from general Grignard reaction protocols and should be performed by qualified personnel in a suitable laboratory setting. All glassware must be rigorously dried to exclude moisture, which can quench the Grignard reagent.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Chlorobromobenzene or 2-chloroiodobenzene

-

Benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes or other suitable solvent for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Part A: Preparation of the Grignard Reagent (2-Chlorophenylmagnesium bromide)

-

Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Gently warm the flask to sublime the iodine, which helps to activate the magnesium surface.

-

Allow the flask to cool, then add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-chlorobromobenzene (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 2-chlorobromobenzene solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and grayish. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Synthesis of (2-Chlorophenyl)diphenylmethanol

-

Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether in a separate flask.

-

Transfer the benzophenone solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. A color change to deep red or purple is often observed upon addition, indicating the formation of the alkoxide complex.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to obtain pure (2-Chlorophenyl)diphenylmethanol as a crystalline solid.

Quantitative Data

The following table summarizes key quantitative data for (2-Chlorophenyl)diphenylmethanol.

| Property | Value |

| Molecular Formula | C₁₉H₁₅ClO |

| Molecular Weight | 294.77 g/mol [1] |

| CAS Number | 66774-02-5[1] |

| Appearance | Crystalline solid |

| Melting Point | 84-86 °C[2] |

| Theoretical Yield | Dependent on starting material quantities |

| Reported Experimental Yield | Varies; yields for analogous Grignard reactions with benzophenone are often in the range of 30-50%. A yield of 32% has been reported for a similar synthesis. |

Spectroscopic Data (Typical):

-

¹H NMR: Spectral data is available for this compound.[3]

-

¹³C NMR: Spectral data is available for this compound.[4]

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3400-3600 cm⁻¹), C-O stretch (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretches. Vapor phase IR spectra are available.[4]

-

Mass Spectrometry: GC-MS data is available.[4]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of (2-Chlorophenyl)diphenylmethanol.

Relevant Signaling Pathway: Mechanism of Action of Azole Antifungals

(2-Chlorophenyl)diphenylmethanol is an impurity in the synthesis of Clotrimazole, an azole antifungal agent. The mechanism of action of azole antifungals involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of these membranes.

Caption: Inhibition of ergosterol synthesis by azole antifungals.

Conclusion

The Grignard reaction remains a cornerstone of organic synthesis, providing an effective route for the preparation of (2-Chlorophenyl)diphenylmethanol from benzophenone. Understanding the nuances of this synthesis, including the critical need for anhydrous conditions and appropriate purification techniques, is essential for obtaining a high-purity product. For professionals in drug development, knowledge of this synthetic pathway is crucial for controlling impurities in the manufacturing of Clotrimazole and for exploring the potential biological activities of this class of compounds. The connection to the inhibition of ergosterol biosynthesis highlights the broader context of this molecule within medicinal chemistry and antifungal drug action.

References

- 1. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]

- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]

- 3. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL(66774-02-5) 1H NMR [m.chemicalbook.com]

- 4. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (2-Chlorophenyl)diphenylmethanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (2-Chlorophenyl)diphenylmethanol, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.

Reaction Principle and Stoichiometry

The synthesis of (2-Chlorophenyl)diphenylmethanol proceeds in two main stages. The first stage involves the formation of the Grignard reagent, phenylmagnesium bromide, from the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The second stage is the nucleophilic addition of the prepared Grignard reagent to 2-chlorobenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, (2-Chlorophenyl)diphenylmethanol.

The overall reaction is as follows:

Step 1: Formation of Phenylmagnesium Bromide

C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Reaction with 2-Chlorobenzaldehyde and Workup

C₆H₅MgBr + ClC₆H₄CHO → (2-ClC₆H₄)(C₆H₅)₂COMgBr (2-ClC₆H₄)(C₆H₅)₂COMgBr + H₃O⁺ → (2-ClC₆H₄)(C₆H₅)₂COH + Mg(OH)Br

A side reaction that can occur is the formation of biphenyl, primarily due to the coupling of the Grignard reagent with unreacted bromobenzene, which is favored at higher temperatures.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Bromobenzene | C₆H₅Br | 157.01 | 156 | -31 | 1.491 |

| Magnesium | Mg | 24.31 | 1090 | 650 | 1.738 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.713 |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213-214 | 10-11 | 1.252 |

| (2-Chlorophenyl)diphenylmethanol | C₁₉H₁₅ClO | 294.78 | - | 98-102 | - |

Table 2: Suggested Reagent Quantities for Laboratory Scale Synthesis

| Reagent | Moles | Mass/Volume | Notes |

| Magnesium Turnings | 0.10 | 2.43 g | Activated and dry |

| Bromobenzene | 0.10 | 15.7 g (10.5 mL) | Anhydrous |

| Anhydrous Diethyl Ether | - | ~100 mL | For Grignard preparation and reaction |

| 2-Chlorobenzaldehyde | 0.09 | 12.65 g (10.1 mL) | Anhydrous |

| 6M Hydrochloric Acid | - | ~50 mL | For workup |

| Saturated Sodium Bicarbonate | - | As needed | For neutralization |

| Anhydrous Sodium Sulfate | - | As needed | For drying |

Experimental Protocols

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled while hot, then allowed to cool under a dry nitrogen or argon atmosphere.[2] Anhydrous solvents are critical for the success of the reaction.[3]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Initiation: Place 2.43 g (0.10 mol) of magnesium turnings in the flask. Briefly heat the flask gently with a heat gun under a flow of dry nitrogen to ensure all surfaces are free of moisture, then allow it to cool.

-

Reagent Addition: In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.10 mol) of anhydrous bromobenzene in 40 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the formation of a cloudy/gray solution and gentle boiling of the ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.[4] Gentle warming with a water bath may also be necessary.

-

Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of phenylmagnesium bromide will be dark and cloudy.

Synthesis of (2-Chlorophenyl)diphenylmethanol

-

Reactant Preparation: In a separate flask, dissolve 12.65 g (10.1 mL, 0.09 mol) of 2-chlorobenzaldehyde in 30 mL of anhydrous diethyl ether.

-

Addition of Aldehyde: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the 2-chlorobenzaldehyde solution from a dropping funnel to the stirred Grignard reagent. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously add approximately 50 mL of 6M hydrochloric acid to quench the reaction and dissolve the magnesium salts. The mixture will separate into two layers.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash them successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

Purification and Characterization

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane.[5]

-

Characterization: The identity and purity of the synthesized (2-Chlorophenyl)diphenylmethanol can be confirmed using various analytical techniques:

-

Melting Point: Determination of the melting point range.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching of the alcohol group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of (2-Chlorophenyl)diphenylmethanol

Caption: Grignard reaction pathway for the synthesis of (2-Chlorophenyl)diphenylmethanol.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of (2-Chlorophenyl)diphenylmethanol.

References

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, a significant chemical intermediate and active pharmacological agent. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its mechanism of action, with a focus on its role in drug development.

Chemical Identity and Properties

(2-Chlorophenyl)diphenylmethanol, also known by its IUPAC name (2-chlorophenyl)(diphenyl)methanol, is a tertiary alcohol.[1] It is a known impurity of the antifungal drug Clotrimazole, designated as "Clotrimazole EP Impurity A".[1] Its significance extends beyond being an impurity, as it is a crucial starting material for the synthesis of Clotrimazole and possesses intrinsic biological activity.[2]

Physical and Chemical Properties

The key physical and chemical properties of (2-Chlorophenyl)diphenylmethanol are summarized in the table below. The compound is a solid at room temperature and is slightly soluble in solvents such as chloroform, DMSO, and methanol.

| Property | Value | Source(s) |

| IUPAC Name | (2-chlorophenyl)(diphenyl)methanol | [1] |

| CAS Number | 66774-02-5 | [1] |

| Molecular Formula | C₁₉H₁₅ClO | [1] |

| Molecular Weight | 294.77 g/mol | [3][4] |

| Melting Point | 84-86 °C | |

| Boiling Point | 447.6 °C at 760 mmHg | |

| Density | 1.216 g/cm³ | |

| Physical Form | Solid | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |

| Storage | 2°C - 8°C, in a well-closed container | [3] |

Spectroscopic Data

The structural identity of (2-Chlorophenyl)diphenylmethanol is confirmed by various spectroscopic methods. Key spectral data are provided below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the three phenyl rings and a signal for the hydroxyl proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the phenyl rings and the central carbinol carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-Cl stretching vibration.

MS (Mass Spectrometry): The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns consistent with the structure of the molecule.

Note: Specific peak lists and spectra are available from various chemical suppliers and databases. For research purposes, it is recommended to acquire analytical data on the specific batch of material being used.

Synthesis of (2-Chlorophenyl)diphenylmethanol

(2-Chlorophenyl)diphenylmethanol is primarily synthesized via a Grignard reaction. The following section outlines a detailed experimental protocol for this synthesis.

Synthesis Workflow

The synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-chlorobenzophenone.

Caption: Grignard synthesis of (2-Chlorophenyl)diphenylmethanol.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings (1.1 eq)

-

Anhydrous diethyl ether

-

Iodine crystal (catalytic amount)

-

Bromobenzene (1.0 eq)

-

2-Chlorobenzophenone (1.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromobenzene in anhydrous diethyl ether and add a small amount to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard reagent formation.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add this solution dropwise to the freshly prepared phenylmagnesium bromide solution with cooling in an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure (2-Chlorophenyl)diphenylmethanol.

Key Chemical Reactions

(2-Chlorophenyl)diphenylmethanol serves as a key intermediate in the synthesis of the widely used antifungal agent, Clotrimazole. This involves a chlorination step followed by substitution with imidazole.

Chlorination to (2-Chlorophenyl)diphenylchloromethane

A crucial step in the synthesis of Clotrimazole is the conversion of the hydroxyl group of (2-Chlorophenyl)diphenylmethanol to a chlorine atom using a chlorinating agent like thionyl chloride.[2]

Experimental Protocol for Chlorination:

-

In a three-necked flask, dissolve (2-Chlorophenyl)diphenylmethanol (100g) in toluene (500L).[2]

-

Add N,N-dimethylformamide (5ml) as a catalyst, followed by an initial portion of thionyl chloride (10g).[2]

-

Heat the mixture to 60-65 °C to initiate the reaction.[2]

-

Once the reaction begins, add the remaining thionyl chloride (91g) dropwise, ensuring the temperature does not exceed 65 °C.[2]

-

After the addition is complete, maintain the temperature at 60-65 °C and stir for 2 hours to drive the reaction to completion.[2]

-

The resulting solution of (2-chlorophenyl)diphenylchloromethane in toluene can often be used directly in the next step of the Clotrimazole synthesis after removal of excess thionyl chloride.[2]

Pharmacological Activity and Mechanism of Action

(2-Chlorophenyl)diphenylmethanol is not merely a synthetic intermediate; it exhibits notable biological effects, primarily as a weak calcium channel blocker.[4][6]

Inhibition of Calcium Channels

Research has shown that (2-Chlorophenyl)diphenylmethanol acts as a blocker of Ca²⁺ channels.[6] It has been identified as an effective blocker of the slow afterhyperpolarization (sIAHP) in hippocampal pyramidal neurons, with an IC₅₀ value in the range of 1-2 μM.[4][6] The slow afterhyperpolarization is a key process in regulating neuronal excitability and is mediated by a calcium-activated potassium current. By inhibiting calcium entry, (2-Chlorophenyl)diphenylmethanol can modulate this process.

Caption: Mechanism of action as a Ca²⁺ channel blocker.

Antifungal and Other Activities

As a structural analog and metabolite of Clotrimazole, (2-Chlorophenyl)diphenylmethanol also possesses antifungal properties, reportedly by blocking the function of calcium ionophores in fungal cells.[3] Additionally, it has demonstrated anti-inflammatory properties in preclinical models.[3] There is also emerging clinical data suggesting its potential use in the prevention or treatment of complications related to stem cell transplantation, such as graft-versus-host disease.[3]

Conclusion

(2-Chlorophenyl)diphenylmethanol is a multifaceted compound of significant interest to the scientific and pharmaceutical communities. Its role as an essential precursor to Clotrimazole is well-established, and its own biological activities as a calcium channel modulator and antifungal agent present further opportunities for research and drug development. The synthetic protocols and pharmacological data compiled in this guide provide a solid foundation for professionals working with this versatile molecule.

References

- 1. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

- 3. (2-Chlorophenyl)diphenylmethanol | 66774-02-5 | FC162386 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2-Chlorophenyl)diphenylmethanol | 66774-02-5 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Spectral Analysis of (2-Chlorophenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol that serves as a significant chemical intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and drug development settings. This guide provides a comprehensive overview of the available spectral data for (2-Chlorophenyl)diphenylmethanol, detailed experimental protocols for acquiring such data, and a visualization of its noted biological activity.

Spectroscopic Data

The following tables summarize the key spectral data for (2-Chlorophenyl)diphenylmethanol, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.15 - 7.65 | m | Aromatic Protons |

| 5.85 | s | Hydroxyl Proton (-OH) |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectral Data

While specific peak data is proprietary and held in commercial databases, the expected chemical shifts are in the following ranges.[1]

| Chemical Shift (δ) ppm | Assignment |

| 125.0 - 145.0 | Aromatic Carbons |

| 81.0 - 83.0 | Carbinol Carbon (C-OH) |

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1030 | Strong | C-O Stretch (Tertiary Alcohol) |

| ~750 and ~700 | Strong | C-H Bending (Out-of-plane) |

Sample Preparation: KBr Pellet or Nujol Mull

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 294.1 | Moderate | [M]⁺ (Molecular Ion for ³⁵Cl isotope) |

| 296.1 | Lower | [M+2]⁺ (Molecular Ion for ³⁷Cl isotope) |

| 215.1 | High | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 183.1 | High | [M - C₆H₄Cl]⁺ (Loss of the chlorophenyl group) |

| 105.1 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77.1 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of (2-Chlorophenyl)diphenylmethanol in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix approximately 1-2 mg of (2-Chlorophenyl)diphenylmethanol with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.

Procedure (GC-MS):

-

Sample Preparation: Dissolve a small amount of (2-Chlorophenyl)diphenylmethanol in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatographic Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

Mass Analysis: The separated compound is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the complete spectral characterization of (2-Chlorophenyl)diphenylmethanol.

Caption: Workflow for the spectral analysis of (2-Chlorophenyl)diphenylmethanol.

Biological Activity: Calcium Channel Inhibition

(2-Chlorophenyl)diphenylmethanol has been identified as a weak calcium channel blocker. The following diagram illustrates this inhibitory relationship.

Caption: Inhibition of calcium channels by (2-Chlorophenyl)diphenylmethanol.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chlorophenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2-Chlorophenyl)diphenylmethanol. Due to the limited availability of public domain spectral data for this specific compound, this guide presents data for a closely related analogue, (R)-(2-Chlorophenyl)(phenyl)methanol, to provide valuable insights into the expected spectral features. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of such spectra is detailed, alongside a visual representation of the molecular structure's proton environments.

Data Presentation: ¹H NMR of a (2-Chlorophenyl)diphenylmethanol Analogue

The following table summarizes the reported ¹H NMR spectral data for (R)-(2-Chlorophenyl)(phenyl)methanol, a structurally similar compound. The data was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.62–7.60 | m | - | 2H | Aromatic Protons |

| 7.41–7.21 | m | - | 8H | Aromatic Protons |

| 6.23 | d | 3.2 | 1H | Methine Proton (CH-OH) |

| 2.37 | s | - | 1H | Hydroxyl Proton (OH) |

Note: This data is for (R)-(2-Chlorophenyl)(phenyl)methanol and is presented as a reference due to the absence of publicly available data for (2-Chlorophenyl)diphenylmethanol.

Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Alcohols

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for an aromatic alcohol like (2-Chlorophenyl)diphenylmethanol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid (2-Chlorophenyl)diphenylmethanol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for such compounds. For samples with limited solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be utilized.

-

To ensure a clean spectrum, it is recommended to use a solvent from a freshly opened ampule or one that has been stored over molecular sieves to minimize water content.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved spectral lines. This is typically an automated process on modern spectrometers.

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, these include:

-

Pulse Angle: A 30° or 45° pulse is commonly used for quantitative measurements.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is important for accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the resulting spectrum to ensure that all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons contributing to each signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the distinct proton environments within the (2-Chlorophenyl)diphenylmethanol molecule and their expected signaling in a ¹H NMR spectrum.

Caption: Molecular structure and expected ¹H NMR signals.

An In-Depth Technical Guide to the 13C NMR Analysis of (2-Chlorophenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of (2-Chlorophenyl)diphenylmethanol. This analytical technique is crucial for the structural elucidation and purity assessment of this important chemical entity, which is a known impurity of the antifungal agent Clotrimazole.

Introduction to 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By observing the magnetic properties of 13C nuclei, researchers can gain insight into the number of non-equivalent carbons and their chemical environments. This information is fundamental for confirming the identity and structure of synthesized compounds like (2-Chlorophenyl)diphenylmethanol.

Predicted 13C NMR Data Presentation

While a publicly available, experimentally verified 13C NMR peak list for (2-Chlorophenyl)diphenylmethanol is not readily found in the searched literature, a predicted spectrum can be generated based on established chemical shift principles and database comparisons. The following table summarizes the anticipated 13C NMR chemical shifts. Experimental verification is required to confirm these values.

Table 1: Predicted 13C NMR Chemical Shifts for (2-Chlorophenyl)diphenylmethanol

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

| C (quaternary, carbinol) | 80.0 - 85.0 |

| C (quaternary, C-Cl) | 132.0 - 135.0 |

| C (quaternary, ipso-phenyl) | 145.0 - 148.0 |

| CH (aromatic) | 125.0 - 132.0 |

| C (quaternary, ipso-chlorophenyl) | 142.0 - 145.0 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for 13C NMR Analysis

A standard and robust protocol is essential for acquiring high-quality 13C NMR spectra.

Sample Preparation

-

Sample Quantity : Weigh approximately 50 mg of (2-Chlorophenyl)diphenylmethanol. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.

-

Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm, which can serve as an internal reference.

-

Dissolution : Dissolve the weighed sample in approximately 0.5 to 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Final Volume : Adjust the final volume in the NMR tube to a depth of about 4-5 cm.

-

Referencing : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is also common practice.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 MHz spectrometer.

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS) : Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.

-

Spectral Width (SW) : A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature : The experiment is typically run at room temperature (around 298 K).

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation.

Caption: Logical workflow for 13C NMR analysis.

Signaling Pathways and Data Relationships

The relationship between the experimental steps and the resulting data can be visualized as a signaling pathway, where each step influences the next, leading to the final structural confirmation.

Caption: Data relationship pathway in 13C NMR.

This technical guide provides a foundational understanding of the 13C NMR analysis of (2-Chlorophenyl)diphenylmethanol. For definitive structural confirmation, it is imperative that the predicted data presented herein is validated against experimentally acquired spectra.

Mass Spectrometry of (2-Chlorophenyl)diphenylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2-Chlorophenyl)diphenylmethanol, a compound of interest in pharmaceutical research and development, notably as an impurity of the antifungal agent clotrimazole. This document details its core chemical properties, predicted fragmentation patterns under electron ionization, and standardized experimental protocols for its analysis.

Compound Overview

(2-Chlorophenyl)diphenylmethanol, also known as o-chlorotriphenylmethanol or clotrimazole impurity A, is a triarylmethanol derivative. Its structure, featuring a central carbon bonded to a hydroxyl group, two phenyl rings, and a 2-chlorophenyl group, dictates its chemical behavior and fragmentation in mass spectrometry.

Table 1: Core Properties of (2-Chlorophenyl)diphenylmethanol

| Property | Value | Reference |

| IUPAC Name | (2-chlorophenyl)(diphenyl)methanol | [1] |

| Synonyms | o-Chlorophenyldiphenylmethanol, 2-Chlorotritanol | [1][2] |

| Molecular Formula | C₁₉H₁₅ClO | [1][2] |

| Molecular Weight | 294.77 g/mol | [3][4] |

| CAS Number | 66774-02-5 | [1][2][3][4] |

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

While a publicly available, detailed mass spectrum for (2-Chlorophenyl)diphenylmethanol is not readily accessible, a fragmentation pattern can be predicted based on the principles of mass spectrometry for alcohols and chlorinated compounds. Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events.

The primary fragmentation pathways for alcohols are α-cleavage and dehydration. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 isotope patterns for chlorine-containing fragments.

Table 2: Predicted Major Ions in the Mass Spectrum of (2-Chlorophenyl)diphenylmethanol

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 294/296 | [C₁₉H₁₅ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 277/279 | [C₁₉H₁₄Cl]⁺ | Loss of hydroxyl radical (•OH) |

| 259 | [C₁₉H₁₅O]⁺ | Loss of chlorine radical (•Cl) |

| 217 | [C₁₃H₉Cl]⁺˙ | Loss of a phenyl radical and water |

| 181 | [C₁₃H₉O]⁺ | Loss of the chlorophenyl group |

| 165 | [C₁₃H₉]⁺ | Benzhydryl cation |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Caption: General workflow for the GC-MS analysis of (2-Chlorophenyl)diphenylmethanol.

Data Interpretation and System Suitability

-

Identification: The identification of (2-Chlorophenyl)diphenylmethanol can be confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The presence of the characteristic molecular ion peak (m/z 294/296) and the predicted fragment ions will provide a high degree of confidence in the identification.

-

Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., the base peak) against the concentration of the reference standard.

-

System Suitability: Before sample analysis, the performance of the GC-MS system should be verified. This can be achieved by injecting a system suitability solution containing the analyte and an internal standard. The resolution, peak shape, and signal-to-noise ratio should meet predefined criteria.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of (2-Chlorophenyl)diphenylmethanol. While a definitive, published mass spectrum is not currently available, the predicted fragmentation pattern, based on established chemical principles, offers valuable guidance for its identification. The provided experimental protocol, though general, serves as a robust starting point for method development and validation in a research or quality control setting. For definitive structural elucidation and quantitative analysis, it is recommended to obtain a certified reference standard and perform in-house validation of the analytical method.

References

In-Depth Technical Guide to the Mechanism of Action of (2-Chlorophenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)diphenylmethanol, a known metabolite of the antifungal agent clotrimazole, exhibits a dual mechanism of action primarily characterized by its effects on neuronal ion channels and its antifungal properties. In neuronal tissues, it functions as a weak blocker of high voltage-activated (HVA) calcium channels and an inhibitor of the slow afterhyperpolarization (sAHP) current, which is crucial for regulating neuronal excitability. Its antifungal activity is consistent with that of other azole compounds, involving the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of (2-Chlorophenyl)diphenylmethanol.

Core Pharmacological Actions

(2-Chlorophenyl)diphenylmethanol, also known by the synonyms o-Chlorotriphenylmethanol and TRAM-3, demonstrates distinct pharmacological activities in both mammalian neuronal systems and fungal pathogens. Its primary mechanisms of action are:

-

Inhibition of Neuronal Ion Channels:

-

Blockade of high voltage-activated (HVA) calcium channels.

-

Inhibition of the slow afterhyperpolarization (sAHP) current, likely through modulation of intermediate-conductance calcium-activated potassium channels (IKCa/KCa3.1).

-

-

Antifungal Activity:

-

Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological effects of (2-Chlorophenyl)diphenylmethanol and its analogues.

Table 1: Inhibition of Neuronal Ion Channels by (2-Chlorophenyl)diphenylmethanol and Analogues

| Compound | Target | Assay System | IC₅₀ / % Inhibition | Reference |

| (2-Chlorophenyl)diphenylmethanol (CBM) | sIAHP | Cultured Rat Hippocampal Pyramidal Neurons | 1-2 µM | [1] |

| (2-Chlorophenyl)diphenylmethanol (CBM) | HVA Ca²⁺ Current | Cultured Rat Hippocampal Pyramidal Neurons | 2.2 µM | [1] |

| UCL 1880 (analogue) | sIAHP | Cultured Rat Hippocampal Pyramidal Neurons | 1-2 µM | [1] |

| UCL 1880 (analogue) | HVA Ca²⁺ Current | Cultured Rat Hippocampal Pyramidal Neurons | 50% inhibition at 10 µM | [1] |

Table 2: Antifungal Activity of (2-Chlorophenyl)diphenylmethanol

| Fungal Species | Assay Type | Endpoint | Result | Reference |

| Candida albicans, Aspergillus fumigatus, Trichosporon cutaneum | Broth Microdilution | MIC | Data not yet fully available in searched literature. | [2] |

Detailed Mechanism of Action

Neuronal Ion Channel Modulation

(2-Chlorophenyl)diphenylmethanol exerts its effects on neuronal excitability through the modulation of at least two key ion currents: the high voltage-activated (HVA) calcium current and the slow afterhyperpolarization (sAHP) current.

3.1.1. Inhibition of High Voltage-Activated (HVA) Calcium Channels

HVA calcium channels are critical for neurotransmitter release, gene expression, and neuronal integration. (2-Chlorophenyl)diphenylmethanol has been shown to block these channels with an IC₅₀ value of 2.2 µM in cultured rat hippocampal pyramidal neurons[1]. The specific subtypes of HVA channels (L-type, N-type, P/Q-type, R-type) that are most sensitive to this compound have not been fully elucidated in the available literature. This blockade of calcium influx is a significant contributor to its overall effect on neuronal function.

Signaling Pathway: HVA Calcium Channel Blockade

Caption: Inhibition of HVA calcium channels by (2-Chlorophenyl)diphenylmethanol.

3.1.2. Inhibition of the Slow Afterhyperpolarization (sAHP) Current

The slow afterhyperpolarization (sAHP) is a long-lasting hyperpolarization that follows a burst of action potentials and is crucial in regulating neuronal firing rates and patterns. (2-Chlorophenyl)diphenylmethanol is an effective inhibitor of the underlying current, sIAHP, with an IC₅₀ of 1-2 µM[1]. Contemporary research has identified the intermediate-conductance calcium-activated potassium channel (IKCa, also known as KCa3.1 or SK4) as a key contributor to the sAHP in hippocampal neurons[1][3][4][5][6]. Therefore, it is highly probable that (2-Chlorophenyl)diphenylmethanol exerts its sAHP-inhibitory effect through the blockade of IKCa channels.

Signaling Pathway: sAHP Inhibition

Caption: Proposed mechanism of sAHP inhibition by (2-Chlorophenyl)diphenylmethanol.

Antifungal Mechanism of Action

Consistent with its structural relationship to clotrimazole, (2-Chlorophenyl)diphenylmethanol functions as an antifungal agent by targeting the integrity of the fungal cell membrane. The primary mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The azole class of antifungals, including clotrimazole, typically inhibits the enzyme lanosterol 14-α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death.

Signaling Pathway: Antifungal Mechanism

References

- 1. The Molecular Basis for the Calcium-Dependent Slow Afterhyperpolarization in CA1 Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]

- 3. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the role of IKCa channels in generating the sAHP of CA1 hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Channels underlying neuronal calcium-activated potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol, also known as UCL 1880, is a chemical compound that has been identified as a weak calcium channel blocker.[1] It is an analog of a metabolite of the antifungal drug clotrimazole.[1] Research has primarily focused on its inhibitory effects on the slow afterhyperpolarization (sAHP) in neurons, with a secondary, less potent effect on high-voltage-activated (HVA) calcium channels.[1] These application notes provide a summary of the known quantitative data and detailed protocols for researchers interested in further investigating the calcium channel blocking properties of (2-Chlorophenyl)diphenylmethanol.

Summary of Quantitative Data

The following table summarizes the known inhibitory concentrations of (2-Chlorophenyl)diphenylmethanol and related compounds from studies on cultured rat hippocampal pyramidal neurons.

| Compound | Target | IC50 / % Inhibition | Reference |

| (2-Chlorophenyl)diphenylmethanol (UCL 1880) | Slow Afterhyperpolarization Current (sIAHP) | 1-2 µM | Shah et al., 2001 |

| (2-Chlorophenyl)diphenylmethanol (UCL 1880) | High Voltage-Activated (HVA) Ca2+ Current | 50% inhibition at 10 µM | Shah et al., 2001 |

| Clotrimazole | High Voltage-Activated (HVA) Ca2+ Current | 4.7 µM | Shah et al., 2001 |

| 2-chlorophenyl-bisphenyl-methanol (CBM) | High Voltage-Activated (HVA) Ca2+ Current | 2.2 µM | Shah et al., 2001 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by calcium channel blockers and a typical experimental workflow for characterizing such compounds.

Caption: General signaling pathway of voltage-gated calcium channel blockade.

Caption: Experimental workflow for characterizing a potential calcium channel blocker.

Experimental Protocols

Protocol 1: Electrophysiological Recording of High-Voltage-Activated (HVA) Ca²⁺ Currents

This protocol is adapted from standard whole-cell patch-clamp techniques and is suitable for investigating the effects of (2-Chlorophenyl)diphenylmethanol on HVA Ca²⁺ currents in cultured neurons, such as hippocampal pyramidal neurons.

Materials:

-

Cultured hippocampal neurons

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries

-

Micropipette puller

-

Microscope with manipulators

-

External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 20 TEA-Cl, 0.001 TTX (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

-

(2-Chlorophenyl)diphenylmethanol stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

To elicit HVA Ca²⁺ currents, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

-

Record baseline HVA Ca²⁺ currents for a stable period (e.g., 5-10 minutes).

-

Prepare working concentrations of (2-Chlorophenyl)diphenylmethanol by diluting the stock solution in the external solution.

-

Apply the desired concentration of (2-Chlorophenyl)diphenylmethanol to the bath via the perfusion system.

-

After a stable effect is observed (typically 2-5 minutes), record the HVA Ca²⁺ currents again using the same voltage protocol.

-

To determine the IC₅₀, apply a range of concentrations and measure the percentage of current inhibition at each concentration.

-

Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

Data Analysis:

-

Measure the peak amplitude of the inward Ca²⁺ current at each voltage step before and after drug application.

-

Construct current-voltage (I-V) relationship plots.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀.

Protocol 2: Assessment of Effects on Vascular Smooth Muscle Contraction